

# Trimethoxyboron CAS number and molecular structure

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## Compound of Interest

Compound Name: (Methanol)trimethoxyboron

Cat. No.: B15176347

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An In-depth Technical Guide to Trimethoxyboron for Researchers and Drug Development Professionals

## Introduction

Trimethoxyboron, also known as trimethyl borate, is an organoboron compound with the chemical formula  $B(OCH_3)_3$ .<sup>[1]</sup> It is a versatile and widely utilized reagent in organic chemistry, serving as a crucial intermediate in the synthesis of various high-value compounds.<sup>[2]</sup> For researchers and professionals in drug discovery and development, a thorough understanding of its properties, handling, and synthetic applications is essential. This guide provides a comprehensive overview of trimethoxyboron, including its chemical and physical properties, synthesis, key applications in organic synthesis, and relevant experimental protocols.

## Chemical Identity and Molecular Structure

Trimethoxyboron is systematically named trimethyl borate.<sup>[1][3]</sup> It is also referred to as trimethoxyborane and boron trimethoxide.<sup>[3][4]</sup> The primary CAS number for this compound is 121-43-7.<sup>[1][4][5][6][7]</sup>

The molecular structure consists of a central boron atom covalently bonded to three methoxy ( $-OCH_3$ ) groups. The geometry around the boron atom is trigonal planar, a characteristic feature of three-coordinate boron compounds.

Molecular Formula:  $C_3H_9BO_3$ <sup>[1][3]</sup>

## Physicochemical Properties

Trimethoxyboron is a colorless liquid at room temperature with a characteristic sweet, ester-like odor.<sup>[3][8]</sup> It is a volatile and highly flammable substance that burns with a distinctive green flame.<sup>[1][3]</sup> A summary of its key quantitative properties is presented in the table below.

Property	Value	Reference(s)
CAS Number	121-43-7	<sup>[1][4][5][6][7]</sup>
Molecular Weight	103.91 g/mol	<sup>[1][3]</sup>
Appearance	Colorless liquid	<sup>[1][3]</sup>
Density	0.932 g/cm <sup>3</sup>	<sup>[1][3]</sup>
Melting Point	-34 °C	<sup>[1][3]</sup>
Boiling Point	68-69 °C	<sup>[1]</sup>
Flash Point	-8.3 °C	
Solubility in Water	Decomposes	<sup>[1][3]</sup>
Solubility in Organic Solvents	Soluble in ether, benzene, and alcohols	<sup>[8]</sup>

## Synthesis and Handling

**Synthesis:** Trimethoxyboron is typically synthesized by the esterification of boric acid or boric oxide with an excess of dry methanol.<sup>[3]</sup> The reaction is often catalyzed by an acid, such as sulfuric acid, and driven to completion by removing the water formed during the reaction.<sup>[3][9]</sup> The product is commonly purified by distillation.<sup>[3]</sup>

**Handling and Storage:** Due to its flammability and reactivity with water, trimethoxyboron must be handled with care in a well-ventilated fume hood. It should be stored in tightly sealed containers, away from moisture, heat sources, and open flames.<sup>[3]</sup> It decomposes upon contact with water to yield methanol and boric acid.<sup>[2][3]</sup>

# Applications in Drug Development and Organic Synthesis

Trimethoxyboron is a cornerstone reagent in modern organic synthesis, primarily valued as a precursor for the synthesis of boronic acids and their esters.<sup>[2][10]</sup> These compounds are indispensable in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.<sup>[2][10][11]</sup>

- **Suzuki-Miyaura Coupling:** This reaction forms carbon-carbon bonds by coupling an organoboron compound (like a boronic acid) with an organic halide or triflate.<sup>[12][13]</sup> It is one of the most widely used reactions in the pharmaceutical industry for synthesizing complex molecules, including active pharmaceutical ingredients (APIs).<sup>[10][14]</sup> Trimethoxyboron is the starting material for creating the necessary boronic acid or ester reagents.<sup>[11]</sup>
- **Precursor to Sodium Borohydride:** It serves as a key intermediate in the Brown-Schlesinger process for the industrial production of sodium borohydride ( $\text{NaBH}_4$ ), a widely used reducing agent.<sup>[1]</sup>
- **Lewis Acid Catalyst:** As a weak Lewis acid, it can be used to catalyze certain organic reactions.<sup>[1]</sup>

The use of boron-containing compounds in medicine is a rapidly growing field. The unique electronic properties of the boron atom allow for novel interactions with biological targets.<sup>[15]</sup><sup>[16]</sup> Several boron-containing drugs, such as Bortezomib (Velcade®), Tavaborole, and Crisaborole, have received FDA approval, highlighting the importance of boron chemistry in drug discovery.<sup>[15][16]</sup>

## Experimental Protocols

### Protocol 1: Synthesis of a Phenylboronic Ester via Grignard Reaction

This protocol describes a general method for preparing a boronic ester from an aryl halide, which can then be used in Suzuki-Miyaura coupling reactions.

Materials:

- Aryl bromide (e.g., bromobenzene)
- Magnesium turnings
- Anhydrous tetrahydrofuran (THF)
- Trimethoxyboron
- Iodine (for initiation)
- Aqueous HCl (1M)
- Diethyl ether
- Anhydrous magnesium sulfate

Procedure:

- Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
- Add magnesium turnings to the flask. Add a small crystal of iodine to initiate the reaction.
- Dissolve the aryl bromide in anhydrous THF and add it to the dropping funnel.
- Add a small portion of the aryl bromide solution to the magnesium turnings. Once the Grignard reaction initiates (indicated by heat evolution and color change), add the remaining solution dropwise to maintain a gentle reflux.
- After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.
- Cool the reaction mixture to 0 °C in an ice bath.
- Dissolve trimethoxyboron in anhydrous THF and add it to the dropping funnel.
- Add the trimethoxyboron solution dropwise to the Grignard reagent at 0 °C. Maintain the temperature below 5 °C.

- After the addition, allow the mixture to warm to room temperature and stir for 2 hours.
- Quench the reaction by slowly adding cold 1M aqueous HCl.
- Transfer the mixture to a separatory funnel and extract with diethyl ether.
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic ester.

## Protocol 2: Quality Control by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a method for assessing the purity of trimethoxyboron.

Instrumentation:

- Gas chromatograph equipped with a mass spectrometer (GC-MS).
- Capillary column suitable for volatile compounds (e.g., HP-5 or equivalent).

GC Conditions:

- Carrier Gas: Helium
- Inlet Temperature: 150 °C
- Column Temperature Program:
  - Initial temperature: 40 °C, hold for 2 minutes.
  - Ramp: 10 °C/min to 100 °C.
  - Hold: 2 minutes.
- Injection Volume: 1 µL (using a split injection)
- Solvent: Anhydrous hexane (for dilution)

MS Conditions:

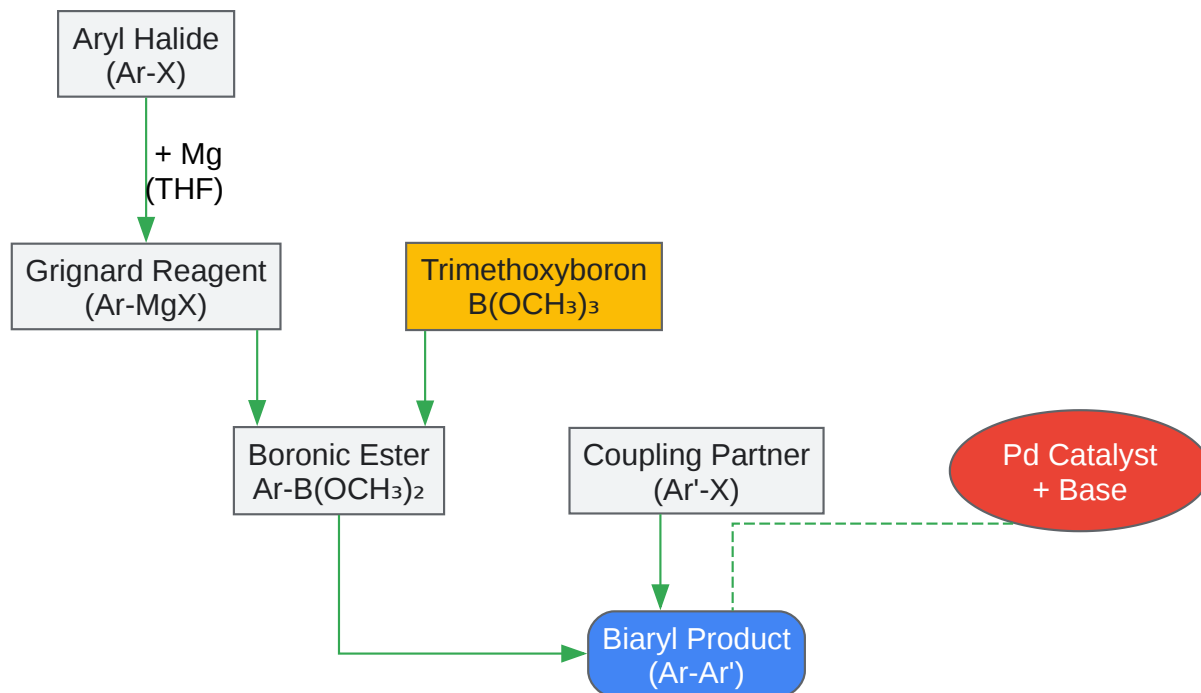
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range:  $m/z$  30-200.
- Scan Mode: Full scan.

#### Procedure:

- Prepare a dilute solution of the trimethoxyboron sample in anhydrous hexane (e.g., 1% v/v).
- Inject the sample into the GC-MS system.
- Acquire the data according to the specified conditions.
- Analyze the resulting chromatogram to identify the main peak corresponding to trimethoxyboron and any impurity peaks.
- Confirm the identity of the peaks by comparing their mass spectra with a reference library.  
The purity can be estimated by the relative peak areas.

## Visualization of Synthetic Workflow

The following diagram illustrates the central role of trimethoxyboron in a typical synthetic workflow for drug discovery, from a starting material to a biaryl product via Suzuki-Miyaura coupling.



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Caption: Synthetic workflow from an aryl halide to a biaryl product using trimethoxyboron.

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